7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazin-4-amine core with phenyl and pyridin-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chlorides to form aminopyrazoles. These aminopyrazoles are then treated with sodium nitrite in acetic acid to yield the desired pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives . The reaction conditions often include the use of ethanol and sodium ethoxide solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potential inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDK2/cyclin A2 with high potency differentiates it from other similar compounds .
Properties
IUPAC Name |
7-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-2-7-13(8-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-6-4-5-9-17-12/h1-9,11H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGRCIFJHJSVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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